molecular formula C41H73O8P B1261925 1-Stearoyl-2-arachidonoylphosphatidic acid

1-Stearoyl-2-arachidonoylphosphatidic acid

Cat. No. B1261925
M. Wt: 725 g/mol
InChI Key: AXJKOPKPNZMCIN-LGHBDAFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-stearoyl-2-arachidonoylphosphatidic acid is a phosphatidic acid in which the acyl groups at positions 1 and 2 are specifed as stearoyl and arachidonoyl respectively. It derives from an arachidonic acid and an octadecanoic acid. It is a conjugate acid of a 1-stearoyl-2-arachidonoylphosphatidate(2-).

Scientific Research Applications

Lipid Metabolism and Cellular Functions

1-Stearoyl-2-arachidonoylphosphatidic acid plays a significant role in lipid metabolism and cellular functions. Studies reveal its involvement in various biochemical pathways and cell activities:

  • Cell Incorporation and Enzyme Activities : Research demonstrates the selective incorporation of sn-2-arachidonoyl monoacylglycerol into sn-1-stearoyl-2-arachidonoyl phospholipids, such as phosphatidylinositol, in Swiss 3T3 cells. This process is facilitated by specific enzyme activities like sn-2-acyl MG acyltransferase and stearoyl-specific acyl transferase, highlighting its metabolic significance (Simpson et al., 1991).

  • Thermotropic Properties and Phase Transitions : The compound's thermotropic properties are explored, particularly the phase transitions of polyunsaturated mixed-acid phosphatidylcholines. This provides insights into the physical behavior of lipids containing 1-stearoyl-2-arachidonoyl-phosphatidic acid under different temperature conditions (Coolbear et al., 1983).

  • Role in Human Neutrophils : Studies on human neutrophils have revealed the mechanism of arachidonic acid release from diacylglycerol, involving 1-stearoyl-2-arachidonoyl-phosphatidic acid. This process involves the sequential action of specific lipase enzymes and is crucial in inflammatory and immune responses (Balsinde et al., 1991).

  • Substrate Specificity in Enzyme Reactions : The specificity of a CoA-dependent stearoyl transacylase from bovine testis membranes towards 1-stearoyl-2-arachidonoyl-phosphatidic acid is investigated. This study provides insights into the enzyme's donor and acceptor preferences, fundamental for understanding lipid metabolism (Itabe et al., 1992).

Role in Phospholipid and Cellular Membrane Composition

1-Stearoyl-2-arachidonoylphosphatidic acid is integral in the composition and functioning of cellular membranes:

  • Phosphatidylinositol Composition in Mammals and Fish : Research shows that 1-stearoyl-2-arachidonoyl species predominantly compose phosphatidylinositol in both mammals and marine fish, emphasizing its evolutionary and functional importance in cell signaling (Tanaka et al., 2003).

  • Determination of Fatty Acid Composition : Studies on mammalian LYCAT, a homologue of C. elegans acl-8, acl-9, and acl-10, indicate its role in determining the fatty acid composition of phosphatidylinositol, including the formation of 1-stearoyl-2-arachidonoyl species (Imae et al., 2012).

Physiological and Pathological Implications

The compound is implicated in various physiological and pathological processes:

  • Arachidonic Acid Modulation in Human Neuroblastoma Cells : Arachidonic acid significantly enhances stearic acid incorporation into phosphatidylinositol in human neuroblastoma cells, suggesting its role in modulating membrane lipid composition and potential implications in neuro-oncological processes (Pacini et al., 2004).

  • Activation of Phospholipase A2 in Platelets : The compound activates phospholipase A2 in rabbit platelets, indicating its involvement in platelet aggregation and potential implications in cardiovascular health and disorders (Sato et al., 1992).

  • Regulation of Gene Expression in Adipocytes : The effects of arachidonic acid on the expression of stearoyl-CoA desaturase gene 1 in adipocytes have been studied, highlighting its role in lipid metabolism and potential implications in metabolic disorders (Sessler et al., 1996).

properties

Product Name

1-Stearoyl-2-arachidonoylphosphatidic acid

Molecular Formula

C41H73O8P

Molecular Weight

725 g/mol

IUPAC Name

(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C41H73O8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H2,44,45,46)/b13-11-,19-17-,24-22-,30-28-

InChI Key

AXJKOPKPNZMCIN-LGHBDAFPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

synonyms

1-SAPA
1-stearoyl-2-arachidonoylphosphatidic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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